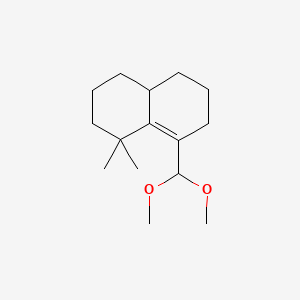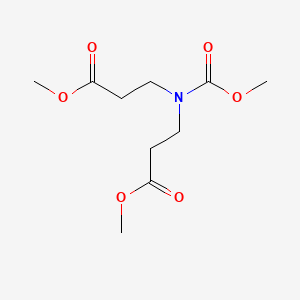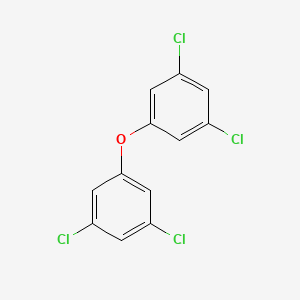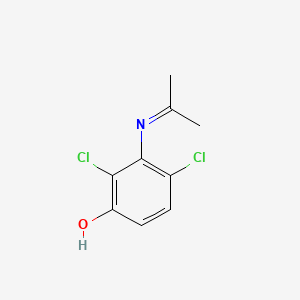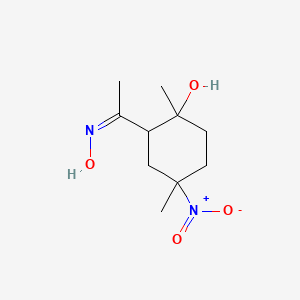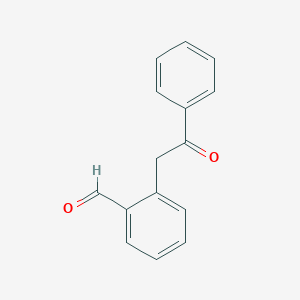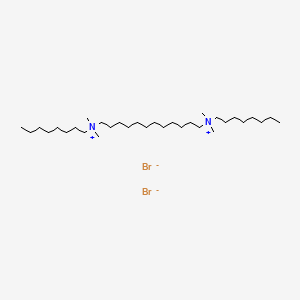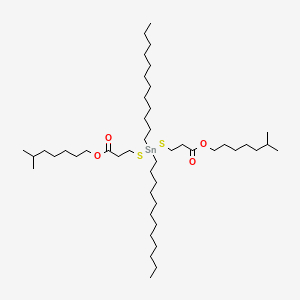
Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester is an organic compound that belongs to the class of esters. It is derived from benzoic acid, which is a simple aromatic carboxylic acid. This compound is characterized by the presence of a 4-hydroxy-3-methoxy group on the benzene ring and a 2(or 3)-methylbutyl ester group. It is commonly used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with 2-methylbutanol or 3-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can also undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
- Benzoic acid, 4-hydroxy-3-methoxy-, propyl ester
Uniqueness
Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester is unique due to the presence of the 2(or 3)-methylbutyl ester group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
73309-44-1 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
[(2R)-2-methylbutyl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-4-9(2)8-17-13(15)10-5-6-11(14)12(7-10)16-3/h5-7,9,14H,4,8H2,1-3H3/t9-/m1/s1 |
Clave InChI |
MGUNLPSBYNKZKS-SECBINFHSA-N |
SMILES isomérico |
CC[C@@H](C)COC(=O)C1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCC(C)COC(=O)C1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




